Ethyl 4-hydroxytetrahydro-2H-thiopyran-4-carboxylate
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Overview
Description
Ethyl 4-hydroxytetrahydro-2H-thiopyran-4-carboxylate is a chemical compound with the molecular formula C8H14O3S It is a derivative of thiopyran, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxytetrahydro-2H-thiopyran-4-carboxylate typically involves the reaction of ethyl acetoacetate with a thiol compound under acidic or basic conditions. The reaction proceeds through a series of steps, including the formation of a thiopyran ring and subsequent esterification to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxytetrahydro-2H-thiopyran-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ester group produces an alcohol .
Scientific Research Applications
Ethyl 4-hydroxytetrahydro-2H-thiopyran-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxytetrahydro-2H-thiopyran-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate: Similar in structure but with a ketone group instead of a hydroxyl group.
Ethyl tetrahydro-2H-pyran-4-carboxylate: Lacks the sulfur atom present in thiopyran derivatives
Uniqueness
Ethyl 4-hydroxytetrahydro-2H-thiopyran-4-carboxylate is unique due to the presence of both a hydroxyl group and a thiopyran ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H14O3S |
---|---|
Molecular Weight |
190.26 g/mol |
IUPAC Name |
ethyl 4-hydroxythiane-4-carboxylate |
InChI |
InChI=1S/C8H14O3S/c1-2-11-7(9)8(10)3-5-12-6-4-8/h10H,2-6H2,1H3 |
InChI Key |
FWRFKQPJKUMZCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCSCC1)O |
Origin of Product |
United States |
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